Ponesimod
描述
属性
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAUOXUZGSBGDU-ULCCENQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234631 | |
| Record name | Ponesimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Ponesimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
854107-55-4 | |
| Record name | Ponesimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854107554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponesimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ponesimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PONESIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7AKV2MKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ponesimod: A Deep Dive into its Structure, Chemical Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a small molecule drug approved for the treatment of relapsing forms of multiple sclerosis (MS). This compound's mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, leading to their reversible sequestration in lymph nodes. This prevents their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive MS. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, signaling pathways, and key experimental methodologies used to characterize this compound.
Chemical Structure and Properties
This compound is a derivative of the 2-imino-thiazolidin-4-one scaffold. Its chemical structure is characterized by a central thiazolidinone ring system with three key substituents that contribute to its selective binding and pharmacological activity.
Chemical Structure:
IUPAC Name: (5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
Molecular Formula: C₂₃H₂₅ClN₂O₄S
Molecular Weight: 460.97 g/mol
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | White to light yellowish powder | |
| Melting Point | Information not publicly available (redacted in FDA documents) | |
| Boiling Point (Predicted) | 658.0 ± 65.0 °C at 760 Torr | |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | |
| logP (Octanol-Water Partition Coefficient) | 4.6 | |
| pKa | Information not publicly available | |
| Solubility | - Insoluble in water- Soluble in DMSO (up to 90 mg/mL) and Ethanol (up to 92 mg/mL)- Sparingly soluble in aqueous buffers |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effect is primarily mediated through its selective interaction with the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking.
This compound's Interaction with the S1P1 Receptor
The signaling cascade is initiated by the binding of this compound to the S1P1 receptor on the surface of lymphocytes. This binding acts as an initial agonist, triggering a transient activation of the receptor. However, this is followed by the internalization and subsequent degradation of the S1P1 receptor. This process of receptor downregulation renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from secondary lymphoid organs. This functional antagonism effectively traps lymphocytes, reducing their numbers in the peripheral circulation and consequently their infiltration into the CNS.
Caption: this compound's mechanism of action on lymphocytes.
Downstream Signaling of the S1P1 Receptor
The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in regulating cell survival, proliferation, and migration. Studies have shown that the downstream effects of this compound on lymphocytes are primarily mediated through the MAPK/ERK and PI3K-Akt pathways.
Caption: Downstream signaling pathways of the S1P1 receptor.
Experimental Protocols
The characterization of this compound's pharmacological profile involves a series of in vitro and in vivo assays. Below are the methodologies for key experiments.
S1P1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the S1P1 receptor.
Methodology: A compensated interferometric reader (CIR)-based binding assay is utilized.
-
Preparation of Nanovesicles: C6 glioblastoma cells overexpressing HA-tagged human S1P1 receptors and vector-transfected control cells are sonicated to prepare nanovesicles.
-
Binding Reaction: The S1P1-containing nanovesicles are incubated with increasing concentrations of this compound for one hour.
-
Detection: The binding of this compound to the S1P1 receptor is measured using a compensated interferometric reader, which detects changes in the refractive index upon binding.
-
Data Analysis: The binding data is used to calculate the dissociation constant (Kd), which represents the affinity of this compound for the S1P1 receptor.
Receptor Internalization Assay
Objective: To assess the ability of this compound to induce the internalization of the S1P1 receptor.
Methodology: Flow cytometry is used to quantify the cell surface expression of the S1P1 receptor.
-
Cell Culture: C6 glioma cells heterologously expressing HA-tagged human S1P1 receptors are cultured.
-
Treatment: The cells are exposed to this compound for a defined period (e.g., 4 hours).
-
Staining: The cells are stained with an antibody that specifically recognizes the extracellular HA-tag of the S1P1 receptor.
-
Flow Cytometry: The fluorescence intensity of the stained cells is measured by flow cytometry. A decrease in fluorescence intensity in this compound-treated cells compared to untreated cells indicates receptor internalization.
-
Sustained Internalization: To assess the duration of internalization, after the initial treatment, the cells are washed and cultured in a compound-free medium for an extended period (e.g., 18 hours) before flow cytometric analysis.
Functional Antagonism Assay
Objective: To evaluate the functional consequence of S1P1 receptor internalization by measuring the inhibition of S1P-induced downstream signaling.
Methodology: Measurement of intracellular cyclic AMP (cAMP) levels or calcium (Ca²⁺) mobilization.
-
cAMP Assay (AlphaScreen):
-
Cell Preparation: Human primary astrocytes are treated with this compound for 18 hours.
-
Stimulation: The cells are then stimulated with the natural ligand S1P in the presence of a phosphodiesterase inhibitor.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) kit. A reduction in the S1P-induced cAMP response in this compound-pretreated cells demonstrates functional antagonism.
-
-
Calcium Mobilization Assay:
-
Cell Loading: Human primary astrocytes are pretreated with this compound and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Stimulation: The cells are stimulated with S1P.
-
Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity. Inhibition of the S1P-induced calcium signal in this compound-treated cells indicates functional antagonism.
-
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a highly selective S1P1 receptor modulator with a well-defined mechanism of action that underpins its efficacy in treating relapsing multiple sclerosis. Its distinct chemical structure and favorable physicochemical properties contribute to its oral bioavailability and rapid, reversible pharmacological effects. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation S1P receptor modulators. A thorough understanding of its signaling pathways and the methodologies used for its characterization is essential for researchers and clinicians working to advance the treatment of autoimmune diseases.
Ponesimod lymphocyte sequestration mechanism
An In-depth Technical Guide on the Core Lymphocyte Sequestration Mechanism of Ponesimod
Introduction
This compound is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] Its therapeutic efficacy stems primarily from its ability to reduce the number of circulating lymphocytes, thereby limiting the infiltration of autoreactive immune cells into the central nervous system (CNS).[2][4] This is achieved through a targeted mechanism of lymphocyte sequestration within secondary lymphoid organs. This technical guide provides a detailed examination of the molecular and cellular mechanisms underpinning this compound's action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core pathways.
Core Mechanism of Action: S1P1 Receptor Functional Antagonism
The trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes and the thymus) into the blood and lymph is a tightly regulated process governed by the sphingosine-1-phosphate (S1P) signaling axis. A concentration gradient of S1P, which is high in the blood and lymph and low within lymphoid tissues, acts as a chemotactic signal guiding lymphocytes to exit the organs. This process is mediated by the S1P1 receptor, a G protein-coupled receptor expressed on the surface of lymphocytes.
This compound's mechanism revolves around the modulation of this S1P1 receptor. It acts as a potent and selective S1P1 agonist, which, upon binding, triggers the receptor's internalization and subsequent degradation. This sustained internalization renders the lymphocytes insensitive to the physiological S1P gradient, effectively "blinding" them to the egress signal. As a result, lymphocytes are trapped or sequestered within the lymph nodes, leading to a rapid, dose-dependent, and reversible reduction of circulating T and B lymphocytes in the peripheral blood. This sequestration prevents autoreactive lymphocytes from reaching the CNS to cause inflammation and demyelination.
Unlike the first-generation S1P modulator fingolimod, which targets multiple S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5), this compound exhibits high selectivity for the S1P1 subtype. This selectivity is believed to mitigate some of the off-target effects associated with the modulation of other S1P receptors, such as S1P3, which has been linked to cardiac side effects.
Signaling and Sequestration Pathway
The following diagram illustrates the S1P1 signaling pathway and the mechanism by which this compound induces lymphocyte sequestration.
Quantitative Pharmacodynamic Data
The interaction of this compound with the S1P1 receptor and its effect on lymphocyte counts have been quantified in numerous studies.
Table 1: Receptor Binding and Potency
| Parameter | Value | Receptor/Assay | Reference |
| EC50 | 5.7 nM | S1P1 Activation | |
| EC50 | 2.66 nM | Human S1P1 β-arrestin Assay | |
| IC50 | 54.9 ng/mL | Lymphocyte Count Reduction (MS Patients) | |
| Kd | 2.09 ± 0.27 nM | Direct S1P1 Binding (CIR-based assay) | |
| Selectivity | ~650-fold higher for S1P1 vs. S1P3 | Relative to natural ligand S1P |
Table 2: Clinical Efficacy on Lymphocyte Counts
| This compound Daily Dose | Mean Reduction from Baseline | Study Details | Reference |
| 10 mg | 50% | Phase IIb, 24 weeks | |
| 20 mg | 65% | Phase IIb, 24 weeks | |
| 40 mg | 69% | Phase IIb, 24 weeks | |
| 20 mg | 70.3% (maximal mean) | Phase I study | |
| 20 mg | Reduced to 41% of baseline at trough | PK/PD Modeling | |
| All Doses | Maximum reduction of 88.0% | PK/PD Modeling |
Note: The effects of this compound are reversible, with lymphocyte counts returning to the normal range within one to two weeks of treatment discontinuation.
Key Experimental Protocols
The mechanism of this compound has been elucidated through various in vitro and in vivo experimental models. Below are summaries of the core methodologies.
S1P1 Receptor Internalization Assay
-
Objective: To quantify the ability of this compound to induce the internalization of the S1P1 receptor from the cell surface.
-
Methodology:
-
Cell Line: C6 glioma cells, which do not endogenously express S1P receptors, are stably transfected to express human S1P1 receptors tagged with an epitope like hemagglutinin (HA).
-
Treatment: The transfected cells are incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Staining: Cells are stained with a fluorescently labeled antibody targeting the extracellular HA tag. Staining is performed on live, non-permeabilized cells to ensure only surface receptors are labeled.
-
Analysis: The fluorescence intensity of the cells is measured using flow cytometry. A decrease in mean fluorescence intensity in this compound-treated cells compared to control cells indicates receptor internalization.
-
S1P1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound to the human S1P1 receptor.
-
Methodology (Compensated Interferometric Reader - CIR):
-
Receptor Preparation: Nanovesicles containing the human S1P1 receptor are prepared from the membranes of S1P1-expressing cells.
-
Binding Reaction: The S1P1-containing nanovesicles are incubated with a range of this compound concentrations in a free solution.
-
Detection: A compensated interferometric reader is used to measure the binding events in real-time without the need for labels. This technology detects changes in refractive index upon ligand binding.
-
Analysis: The binding data are fitted to a saturation binding curve to calculate the dissociation constant (Kd).
-
Peripheral Blood Lymphocyte Subset Analysis
-
Objective: To measure the in vivo effect of this compound on the absolute counts of different lymphocyte populations in peripheral blood.
-
Methodology:
-
Sample Collection: Whole blood samples are collected from subjects at baseline and at various time points during and after this compound treatment.
-
Antibody Staining: Aliquots of whole blood are incubated with a cocktail of fluorescently conjugated monoclonal antibodies specific for various lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD45RA and CCR7 for naïve/memory T cell subsets).
-
Lysis and Acquisition: Red blood cells are lysed, and the remaining white blood cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: Gating strategies are applied to identify and quantify the absolute count (cells/μL) of each lymphocyte subset. The percentage change from baseline is then calculated for each time point.
-
The diagram below outlines a typical experimental workflow for assessing receptor internalization.
Conclusion
This compound exerts its therapeutic effect in multiple sclerosis through a precise and potent mechanism of action. By selectively targeting the S1P1 receptor on lymphocytes, it acts as a functional antagonist, inducing receptor internalization and thereby sequestering lymphocytes within lymphoid organs. This leads to a significant and reversible reduction in circulating lymphocytes, limiting CNS inflammation. The high selectivity for S1P1 and its reversible pharmacodynamic profile are key characteristics that define its clinical utility and safety profile. The experimental data robustly support this mechanism, establishing this compound as a key targeted oral therapy for relapsing MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphopenia associated with sphingosine 1-phosphate receptor modulators (S1PRMs) in multiple sclerosis: analysis of European pharmacovigilance data - PMC [pmc.ncbi.nlm.nih.gov]
Ponesimod's Journey Across the Blood-Brain Barrier: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, has demonstrated efficacy in treating relapsing forms of multiple sclerosis (MS). Its therapeutic effect is primarily attributed to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS). However, the potential for direct CNS effects is an area of growing interest, predicated on the ability of this compound to cross the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical and clinical evidence regarding this compound's BBB penetration, details relevant experimental methodologies, and visualizes key pathways and processes.
Quantitative Analysis of this compound CNS Distribution
Preclinical studies have confirmed that this compound penetrates the brain and spinal cord.[1][2] Tissue distribution studies in rats have indicated its presence in CNS tissues.[1][2] While specific, publicly available quantitative data such as brain-to-plasma concentration ratios for this compound are limited, the evidence strongly supports its ability to access the CNS. The lipophilic nature of this compound likely contributes to its ability to traverse the BBB.
For comparative context, another S1P receptor modulator, siponimod, has shown a brain-to-blood drug exposure ratio of approximately 5-7 in preclinical animal models, suggesting significant CNS penetration for this class of molecules.
| Compound | Study Type | Species | Key Finding | Citation |
| This compound | Tissue Distribution | Rat | Penetrates brain and spinal cord tissues. | [1] |
| This compound | Histological Analysis (EAE model) | Mouse | Reduced inflammation, demyelination, and axonal loss in the brain, cerebellum, and spinal cord. |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
Detailed experimental protocols for this compound's BBB penetration are not extensively published. However, standard methodologies are employed to evaluate the CNS distribution of small molecules like this compound.
In Vivo Rodent Blood-Brain Barrier Penetration Study
This protocol outlines a typical approach to quantify the concentration of a compound in the brain and plasma of rodents.
Objective: To determine the brain-to-plasma concentration ratio of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Vehicle for compound administration (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue homogenization equipment
-
LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for bioanalysis
Procedure:
-
Dosing: Administer the test compound to a cohort of rodents at a specified dose and route (e.g., oral gavage).
-
Blood Sampling: At predetermined time points post-dosing, collect blood samples via cardiac puncture or tail vein into EDTA tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Brain Tissue Collection: Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Analyze the concentration of the test compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
In Vitro Blood-Brain Barrier Model
In vitro models, such as those using primary brain endothelial cells or immortalized cell lines, can provide insights into the permeability of a compound across the BBB.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a cellular model of the BBB.
Materials:
-
Transwell inserts with a microporous membrane
-
Brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3)
-
Cell culture medium and supplements
-
Test compound and a low-permeability marker (e.g., lucifer yellow)
-
Plate reader or appropriate analytical instrument
Procedure:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts.
-
Barrier Formation: Culture the cells until a confluent monolayer with tight junctions is formed. This can be verified by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Add the test compound and the low-permeability marker to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
-
Sample Analysis: Determine the concentration of the test compound and the marker in the collected samples.
-
Data Analysis: Calculate the Papp value, which is a measure of the permeability rate.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and CNS Effects
This compound is a selective modulator of the S1P1 receptor. In the periphery, this leads to the internalization of S1P1 receptors on lymphocytes, trapping them in lymph nodes and reducing their infiltration into the CNS. Within the CNS, this compound can directly interact with S1P1 receptors expressed on various neural cells, including astrocytes, microglia, oligodendrocytes, and neurons. This direct CNS engagement may contribute to its therapeutic effects beyond immunomodulation.
Caption: this compound's dual mechanism of action in the periphery and CNS.
Experimental Workflow for In Vivo BBB Penetration Study
The following diagram illustrates the key steps involved in a typical in vivo study to assess the BBB penetration of a compound.
Caption: Workflow for an in vivo blood-brain barrier penetration study.
Logical Relationship of this compound's CNS Effects
This diagram outlines the logical progression from this compound's physicochemical properties to its potential therapeutic effects within the CNS.
References
Ponesimod's S1P1 Receptor Modulation: A Technical Deep Dive into Functional Antagonism Versus Biased Agonism
For Immediate Release
Shanghai, China – November 28, 2025 – This technical guide provides an in-depth analysis of the pharmacological mechanism of ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Tailored for researchers, scientists, and drug development professionals, this document elucidates the distinction between functional antagonism and biased agonism in the context of this compound's action on the S1P1 receptor. Through a comprehensive review of preclinical data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to clarify the nuanced molecular interactions that underpin this compound's therapeutic effects.
Executive Summary
This compound is an oral, selective S1P1 receptor modulator approved for the treatment of relapsing forms of multiple sclerosis.[1][2] Its primary mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their internalization and subsequent degradation.[1][3] This process, termed functional antagonism, effectively renders lymphocytes unresponsive to the endogenous ligand sphingosine-1-phosphate (S1P), thereby preventing their egress from lymph nodes and reducing their infiltration into the central nervous system.[1] A critical aspect of this compound's pharmacology is its balanced signaling through both G-protein and β-arrestin pathways, distinguishing it from potentially biased agonists. This unbiased signaling profile is crucial for its therapeutic efficacy, as both pathways are necessary for the rapid and efficient reduction of circulating lymphocytes.
Quantitative Pharmacological Profile of this compound
This compound's interaction with the S1P1 receptor is characterized by high potency and selectivity. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative perspective with the endogenous ligand S1P and other S1P receptor modulators.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | S1P1 | S1P5 | Reference(s) |
| This compound | 0.41 | 11.2 | |
| Ozanimod | 0.19 | 11.2 | |
| Siponimod | 0.95 | 0.37 | |
| Fingolimod-P | 0.33 | 0.61 | |
| S1P | 1.12 | 2.51 |
Table 2: Functional Potency (EC50 in nM) at S1P1 Receptor
| Compound | G-protein Signaling (GTPγS) | β-arrestin Recruitment | Bias | Reference(s) |
| This compound | 0.20 | 0.27 | Unbiased | |
| Ozanimod | 0.03 | 0.37 | G-protein biased | |
| Siponimod | 0.07 | 0.81 | G-protein biased | |
| Fingolimod-P | 0.04 | 0.16 | Unbiased | |
| S1P | 0.05 | 0.19 | Unbiased |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference(s) |
| Half-life (t1/2) | ~33 hours | |
| Time to maximal concentration (Tmax) | 2.5 - 4 hours | |
| Bioavailability | ~84% | |
| Lymphocyte Reduction (at maintenance dose) | 70-80% reduction from baseline | |
| Reversibility of Lymphocyte Reduction | Return to normal range within 1-2 weeks |
Signaling Pathways: Functional Antagonism in Action
The therapeutic effect of this compound is a direct consequence of its initial agonistic action on the S1P1 receptor, which triggers a cascade of events leading to the receptor's removal from the cell surface. This "functional antagonism" is distinct from classical receptor blockade. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.
Upon binding of an agonist like S1P or this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.
This compound's equipotent activation of both G-protein signaling and β-arrestin recruitment is key to its mechanism of functional antagonism. The recruitment of β-arrestin initiates the process of receptor internalization and subsequent degradation, leading to a sustained loss of receptor function.
Experimental Protocols
The characterization of this compound's interaction with the S1P1 receptor relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the S1P1 receptor.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human S1P1 receptor are cultured and harvested. The cells are lysed by sonication in a hypotonic buffer, and the cell membranes are isolated by centrifugation. The final membrane pellet is resuspended in an assay buffer.
-
Competition Binding: A fixed concentration of a radiolabeled S1P1 receptor ligand (e.g., [3H]-S1P) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixtures are incubated at room temperature to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To measure the potency (EC50) of this compound in activating G-protein signaling downstream of the S1P1 receptor.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the S1P1 receptor are prepared.
-
Assay Reaction: The membranes are incubated with increasing concentrations of this compound in the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, and GDP.
-
Incubation: The reaction is carried out at 30°C for a defined period to allow for agonist-stimulated [35S]GTPγS binding to the Gαi subunit.
-
Termination and Filtration: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET)
Objective: To determine the potency (EC50) of this compound in inducing the recruitment of β-arrestin to the S1P1 receptor.
Methodology:
-
Cell Line: A stable cell line co-expressing the S1P1 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a fluorescent acceptor (e.g., green fluorescent protein, GFP) is used.
-
Cell Plating: The cells are plated in a white, clear-bottom 96-well plate and incubated overnight.
-
Ligand Stimulation: The cells are then treated with increasing concentrations of this compound.
-
BRET Measurement: Immediately after adding the RLuc substrate (e.g., coelenterazine h), the bioluminescence and fluorescence emissions are measured simultaneously using a plate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The net BRET ratio is plotted against the this compound concentration, and the data are fitted to a dose-response curve to obtain the EC50 value.
Conclusion
The pharmacological profile of this compound is characterized by its high selectivity and potent, unbiased activation of the S1P1 receptor, leading to functional antagonism. The equipotent engagement of both G-protein and β-arrestin signaling pathways is a hallmark of its mechanism, ensuring efficient receptor internalization and degradation, which ultimately results in the sequestration of lymphocytes. This technical guide provides a comprehensive overview of the data and methodologies that underpin our understanding of this compound's molecular mechanism of action, highlighting its distinction from biased agonists and providing a foundation for further research and development in the field of S1P receptor modulation.
References
Ponesimod's Efficacy in Neuroinflammation: A Technical Guide
Introduction
Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its therapeutic efficacy stems from a dual mechanism of action that involves both peripheral and central nervous system (CNS) effects to mitigate neuroinflammation. Unlike first-generation S1P receptor modulators such as fingolimod, which target multiple S1P receptor subtypes, this compound's high selectivity for S1P1 is thought to offer a more targeted therapeutic approach with a distinct safety profile.[3][4] This technical guide provides an in-depth examination of this compound's effects in preclinical models of neuroinflammation, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Core Mechanism of Action: S1P1 Receptor Modulation
This compound's primary mechanism involves its function as a selective S1P1 receptor modulator.[5] It binds with high affinity to S1P1 receptors located on the surface of lymphocytes. This binding initially acts as an agonist, but with sustained exposure, it leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs. This process, known as functional antagonism, results in the reversible sequestration of lymphocytes, particularly autoreactive T and B cells, within the lymph nodes, thereby reducing their infiltration into the CNS where they would otherwise perpetuate inflammatory damage.
Furthermore, tissue distribution studies have confirmed that this compound can cross the blood-brain barrier. This allows it to directly engage S1P1 receptors expressed on CNS resident cells, including astrocytes and microglia, and exert direct anti-inflammatory and potentially neuroprotective effects within the brain and spinal cord.
This compound in Preclinical Neuroinflammation Models
The efficacy of this compound has been extensively evaluated in various animal models that recapitulate key aspects of MS pathology, such as inflammation, demyelination, and axonal damage.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most widely used animal model for MS, characterized by an autoimmune response against myelin antigens that leads to CNS inflammation and paralysis.
a. Efficacy Data in EAE Models
This compound has demonstrated significant, dose-dependent efficacy in both mouse and rat EAE models, in both preventative and therapeutic settings. Treatment typically delays disease onset, reduces the maximum clinical score, and limits body weight loss. Histological analyses confirm these clinical improvements, showing reduced inflammatory cell infiltrates, preserved myelin, and less axonal damage in the CNS of this compound-treated animals compared to controls.
| Model | This compound Dose | Key Outcomes | Reference |
| Rat EAE (MBP-induced) | 30 mg/kg (oral) | Delayed disease onset by 1 day. | |
| 100 mg/kg (oral) | Delayed disease onset by 2 days; Significantly reduced mean maximal clinical score. | ||
| 100 mg/kg (oral) | >70% reduction in peripheral lymphocyte count. | ||
| Mouse EAE (MOG-induced) | Not specified | Reduced inflammation, demyelination, and axonal loss in brain, cerebellum, and spinal cord. | |
| Not specified | Significant efficacy in both preventative and therapeutic settings. |
b. Experimental Protocol: MOG-Induced EAE in Mice
-
Animal Model : C57BL/6 mice are typically used for the myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide-induced EAE model.
-
Induction : On day 0, mice are immunized subcutaneously with an emulsion containing MOG peptide and Complete Freund's Adjuvant (CFA). On the same day and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the CNS.
-
Treatment : this compound or a vehicle control is administered daily via oral gavage. Treatment can begin on day 0 (preventative protocol) or upon the first appearance of clinical signs (therapeutic protocol).
-
Assessment : Mice are monitored daily for clinical signs of paralysis (scored on a scale of 0 to 5) and body weight changes.
-
Terminal Analysis : At the end of the study, tissues are collected. Spinal cords and brains are processed for histology to assess the degree of immune cell infiltration and demyelination. Blood and lymphoid organs are analyzed by flow cytometry to quantify lymphocyte populations.
Cuprizone-Induced Demyelination
The cuprizone model is a toxic-induced model of demyelination that is largely independent of peripheral immune cell infiltration. It is therefore valuable for studying the direct effects of drugs on CNS-resident cells like oligodendrocytes, astrocytes, and microglia.
a. Efficacy Data in the Cuprizone Model
In the cuprizone model, this compound has been shown to exert direct protective effects within the CNS. Remarkably, treatment with this compound prevented cuprizone-induced demyelination, but did so selectively in the cingulum, a key white matter tract, while not showing the same effect in the corpus callosum. This protective effect was associated with a reduction in both microglial and astrocytic activation.
| Outcome Measure | Treatment Group | Result | Reference |
| Demyelination | This compound | Prevented demyelination selectively in the cingulum. | |
| Glial Activation | This compound | Reduced activation of microglia (Iba-1) and astrocytes (GFAP). |
b. Experimental Protocol: Cuprizone Model
-
Animal Model : Typically, C57BL/6 mice are used.
-
Induction : Mice are fed a diet containing 0.2% cuprizone for several weeks (e.g., 5 weeks) to induce demyelination.
-
Treatment : this compound is administered concurrently with the cuprizone diet.
-
Analysis : At the end of the treatment period, brains are collected and analyzed using histological techniques (e.g., Luxol Fast Blue staining for myelin) to assess the extent of demyelination and immunohistochemistry to evaluate glial cell activation (e.g., Iba1 for microglia, GFAP for astrocytes) in specific brain regions like the corpus callosum and cingulum.
Direct Effects on CNS Cells: Astrocyte Modulation
This compound's ability to cross the blood-brain barrier allows it to directly influence the behavior of astrocytes, which are key players in neuroinflammation. Astrocytes express S1P1 receptors, and their activation is strongly associated with disease progression in MS models.
Signaling Pathway and Gene Expression
In vitro studies using primary human astrocytes have elucidated the molecular mechanisms behind this compound's anti-inflammatory effects. Upon stimulation with a pro-inflammatory cytokine cocktail (IFN-γ, TNF-α, IL-1β, etc.), astrocytes adopt a reactive, neuroinflammatory phenotype. Treatment with this compound reverses many of these changes.
Single-cell RNA sequencing (scRNA-seq) has revealed that this compound significantly alters the gene expression profile of cytokine-stimulated astrocytes. It downregulates numerous genes involved in key inflammatory pathways, including interferon (IFN) signaling, antigen presentation, and interleukin signaling. This demonstrates a direct, potent anti-inflammatory effect on a crucial CNS cell type.
| Cell Type | Stimulus | Treatment | Key Regulated Pathways | Reference |
| Primary Human Astrocytes | Cytokine Mix (IFN-γ, TNF-α, IL-1β, etc.) | This compound | Downregulation of: Interferon signaling, Ubiquitin-related pathways, IL-1/immunoglobulin secretion, Antigen presentation. |
Conclusion
This compound effectively mitigates neuroinflammation through a sophisticated dual mechanism. Peripherally, it sequesters lymphocytes in lymphoid organs, preventing their infiltration into the central nervous system. Centrally, it crosses the blood-brain barrier to directly suppress the inflammatory activity of astrocytes. Data from robust preclinical models, including EAE and cuprizone-induced demyelination, provide strong quantitative and mechanistic evidence for its efficacy. These findings underscore the therapeutic potential of selective S1P1 modulation as a strategy to address the complex pathology of neuroinflammatory diseases like multiple sclerosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Flow Cytometry Analysis of Lymphocyte Subsets Following Ponesimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponesimod is an oral, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis.[1] Its mechanism of action involves the sequestration of lymphocytes in lymphoid organs, leading to a reduction in circulating lymphocytes that could otherwise contribute to autoimmune pathology.[2][3] This document provides detailed application notes and protocols for the analysis of lymphocyte subsets by flow cytometry in peripheral blood following treatment with this compound, enabling researchers to effectively monitor its pharmacodynamic effects.
This compound selectively binds to S1P1 receptors on lymphocytes, inducing their internalization and degradation.[4] This prevents lymphocytes from responding to the natural S1P gradient that guides their egress from lymph nodes and the thymus.[4] The result is a dose-dependent, reversible reduction in peripheral blood lymphocyte counts. Notably, this compound demonstrates differential effects on various lymphocyte subpopulations. It predominantly reduces circulating naïve and CD4+ T cells, as well as B cells, while having a lesser impact on memory T cells, CD8+ T cells, and Natural Killer (NK) cells.
Data Presentation: Quantitative Effects of this compound on Lymphocyte Subsets
The following tables summarize the quantitative changes in lymphocyte subsets observed in healthy subjects following multiple-dose administration of this compound. The data is compiled from a study where subjects received a dose-titration regimen of this compound (10 mg, 20 mg, and 40 mg for 3 days each) over 10 days.
Table 1: Absolute Counts of Major Lymphocyte Subsets at Baseline and Day 10
| Lymphocyte Subset | Marker | Baseline (cells/L x 10^6) | Day 10 (cells/L x 10^6) |
| Total Lymphocytes | 1,908 ± 387 | 617 ± 112 | |
| T Cells | CD3+ | 1,399 ± 311 | 334 ± 86 |
| B Cells | CD3-CD19+ | 215 ± 63 | 46 ± 18 |
| Helper T Cells | CD3+CD4+ | 687 ± 110 | Not specified |
| Cytotoxic T Cells | CD3+CD8+ | 476 ± 167 | Not specified |
| NK Cells | CD3-CD56+ | Not specified | Not significantly reduced |
| NKT Cells | CD3+CD56+ | Not specified | Not significantly affected |
Data presented as mean ± standard deviation.
Table 2: Changes in T Cell Subsets from Baseline after 10 Days of this compound Treatment
| T Cell Subset | Markers | Change from Baseline (cells/L x 10^6) |
| Naïve CD4+ T Cells | CD45RA+CCR7+ | -113 ± 98 |
| CD4+ Central Memory T Cells | CD45RA-CCR7+ | -437 ± 164 |
| CD4+ Effector Memory T Cells | CD45RA-CCR7- | -131 ± 57 |
| CD8+ Central Memory T Cells | CD45RA-CCR7+ | Significant decrease |
| CD8+ Effector Memory T Cells | CD45RA-CCR7- | Not significantly reduced |
| Gut-Homing T Cells | CLA-integrin β7+ | -228 ± 90 |
Data presented as mean change ± standard deviation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for flow cytometry analysis of lymphocyte subsets.
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for Flow Cytometry.
Experimental Protocols
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood, which is a necessary step for subsequent lymphocyte subset analysis.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over a volume of Ficoll-Paque PLUS equal to the original blood volume. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma at the top, followed by a buffy coat of PBMCs, the Ficoll-Paque PLUS, and red blood cells/granulocytes at the bottom.
-
Carefully aspirate the PBMC layer using a serological pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., Flow Cytometry Staining Buffer).
-
Perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^7 cells/mL for staining.
Protocol 2: Staining for Lymphocyte Subsets
This protocol outlines the procedure for staining PBMCs with fluorochrome-conjugated antibodies for the identification of various lymphocyte subsets.
Materials:
-
Isolated PBMCs (1 x 10^7 cells/mL)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking solution (optional, but recommended for B cell analysis)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
FACS tubes
-
Centrifuge
Table 3: Suggested Antibody Panel for Lymphocyte Subset Analysis
| Target | Fluorochrome | Purpose |
| CD45 | e.g., PE | Pan-leukocyte marker for gating |
| CD3 | e.g., APC | Pan-T cell marker |
| CD4 | e.g., FITC | Helper T cell marker |
| CD8 | e.g., PE-Cy7 | Cytotoxic T cell marker |
| CD19 | e.g., FITC | B cell marker |
| CD56 | e.g., Alexa Fluor 488 | NK and NKT cell marker |
| CD45RA | e.g., FITC | Naïve and effector T cell marker |
| CCR7 | e.g., PE-Cy7 | Naïve and central memory T cell marker |
Note: The specific fluorochromes should be chosen based on the available lasers and filters of the flow cytometer to minimize spectral overlap. The antibody clones used in the reference study include those from BD Biosciences and eBioscience.
Procedure:
-
Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into each FACS tube.
-
(Optional) If analyzing B cells or other Fc receptor-expressing cells, add an Fc blocking reagent and incubate for 10-15 minutes at room temperature.
-
Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.
-
Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1% paraformaldehyde.
Protocol 3: Flow Cytometry Acquisition and Gating Strategy
Acquisition:
-
Calibrate the flow cytometer using compensation beads to correct for spectral overlap between fluorochromes.
-
Use unstained and single-color stained controls to set appropriate voltages and compensation.
-
Acquire a sufficient number of events (e.g., 100,000 total events) to ensure statistical significance for rare populations.
Gating Strategy:
-
Gate on lymphocytes based on their forward scatter (FSC) and side scatter (SSC) properties.
-
From the lymphocyte gate, further refine the population by gating on CD45-positive cells.
-
Identify major lymphocyte populations:
-
T cells: CD3+
-
B cells: CD19+ (from the CD3- population)
-
NK cells: CD3-CD56+
-
-
Within the T cell gate (CD3+), differentiate helper T cells (CD4+) and cytotoxic T cells (CD8+).
-
Further analyze T cell subsets based on memory markers. For example, within the CD4+ gate:
-
Naïve: CD45RA+CCR7+
-
Central Memory: CD45RA-CCR7+
-
Effector Memory: CD45RA-CCR7-
-
Effector: CD45RA+CCR7-
-
This comprehensive approach to flow cytometry analysis will enable researchers to accurately quantify the effects of this compound on lymphocyte subsets, providing valuable insights into its immunomodulatory activity.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. This compound, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes: Ponesimod Preparation and Use in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Ponesimod (brand name Ponvory) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][3] this compound's mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their internalization and degradation.[4] This process functionally antagonizes the receptor and sequesters lymphocytes within lymph nodes, preventing their migration into the central nervous system (CNS) where they can contribute to inflammation and demyelination. Its high selectivity for S1P1 and reversible effects make it a valuable tool for in vitro studies of immune cell trafficking, neuroinflammation, and S1P receptor signaling. These notes provide detailed protocols for the preparation and application of this compound in a cell culture setting.
Physicochemical Properties of this compound
Accurate preparation of this compound for in vitro experiments requires an understanding of its physical and chemical characteristics. This compound is a white to light yellowish powder that is practically insoluble in aqueous solutions across a pH range of 1-7.5. Therefore, an organic solvent is required for its initial dissolution.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅ClN₂O₄S | |
| Molecular Weight | 460.97 g/mol | |
| Appearance | White to light yellowish powder | |
| Aqueous Solubility | Practically insoluble | |
| DMSO Solubility | 92 mg/mL (199.57 mM) | |
| Ethanol Solubility | 92 mg/mL | |
| BCS Classification | Class 2 or 4 (Low Solubility) |
Mechanism of Action & Signaling Pathway
This compound is a selective S1P1 receptor modulator that initially acts as an agonist, binding to the receptor with high potency. This binding induces the internalization and subsequent degradation of the S1P1 receptor on lymphocytes. The loss of surface S1P1 receptors renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymphoid tissues. This functional antagonism results in the reversible sequestration of lymphocytes in the lymph nodes, reducing the number of circulating lymphocytes available to infiltrate tissues. In the CNS, this compound has been shown to inhibit astrocyte-mediated neuroinflammation.
Caption: this compound binds to S1P1 receptors, leading to their internalization and blocking lymphocyte egress.
In Vitro Activity of this compound
This compound has demonstrated high potency and selectivity for the S1P1 receptor in various in vitro assays. The half-maximal effective concentration (EC₅₀) is a key metric for determining appropriate working concentrations in cell culture experiments.
| Assay Type | Cell Line | Target | Potency (EC₅₀) | Reference |
| GTPγS Binding | CHO (Chinese Hamster Ovary) | Human S1P1 | 5.7 nM / 9.7 nM | |
| GTPγS Binding | CHO (Chinese Hamster Ovary) | Human S1P3 | 109 nM | |
| Receptor Internalization | C6 Glioma | Human S1P1 | Selective internalization vs S1P2-5 | |
| Calcium Signaling | Human Primary Astrocytes | S1P1 | logEC₅₀ = -7.031 (for S1P) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution.
Materials:
-
This compound powder (MW: 460.97 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 460.97 g/mol x 1000 mg/g = 4.61 mg
-
-
Weighing: Carefully weigh out 4.61 mg of this compound powder and place it into a sterile amber tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.
-
Aliquoting & Storage: For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile amber tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions are stable for several months.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
Objective: To dilute the this compound stock solution into a cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate pipetting and homogenous mixing, it is best to perform a serial dilution. For example, to achieve a final concentration of 100 nM in 10 mL of medium:
-
First, prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of culture medium (1:50 dilution). Mix thoroughly.
-
Then, add 10 µL of the 100 µM intermediate solution to 10 mL of the final volume of culture medium (1:1000 dilution) to get 100 nM.
-
-
Final Dilution: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium.
-
Example for 1 µM final concentration in 10 mL medium: Add 1 µL of 10 mM stock to 10 mL of medium.
-
Example for 10 nM final concentration in 10 mL medium: Add 1 µL of 100 µM intermediate stock to 10 mL of medium.
-
-
Mixing: Immediately after adding the this compound solution, cap the tube and mix thoroughly by inverting several times or by gentle vortexing to ensure a homogenous solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the this compound-treated samples. For the examples above, the final DMSO concentration would be 0.01%, which is generally well-tolerated by most cell lines.
-
Application: Remove the existing medium from your cell cultures and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment period.
General Experimental Workflow
The following diagram illustrates the typical workflow for using this compound in an in vitro cell-based assay.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. This compound, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols: Single-Cell RNA-Seq Analysis of Astrocytes Treated with Ponesimod
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Ponesimod on primary human astrocytes using single-cell RNA sequencing (scRNA-seq). The information is derived from a key study demonstrating this compound's ability to inhibit astrocyte-mediated neuroinflammation. This document offers the necessary guidance to replicate and build upon these findings, aiding in the exploration of this compound's therapeutic potential in neuroinflammatory and demyelinating diseases.
Introduction
This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has shown efficacy in treating relapsing forms of multiple sclerosis. Its mechanism of action involves functional antagonism of the S1P1 receptor, which is notably expressed on astrocytes in the central nervous system (CNS). By modulating S1P1 signaling, this compound can directly influence astrocyte activity, particularly their role in neuroinflammation. Single-cell RNA sequencing provides a high-resolution method to dissect the heterogeneous transcriptional responses of individual astrocytes to this compound, offering valuable insights into its cellular and molecular mechanisms.
This compound's Mechanism of Action in Astrocytes
This compound acts as a functional antagonist of the S1P1 receptor on astrocytes. Upon binding, it initially acts as an agonist, leading to the internalization of the S1P1 receptor. This internalization effectively desensitizes the cell to further S1P signaling, leading to a state of functional antagonism. This process inhibits downstream signaling pathways associated with neuroinflammation.
Caption: this compound Signaling Pathway in Astrocytes.
Experimental Data Summary
The following tables summarize the quantitative data from a representative single-cell RNA-seq experiment on primary human astrocytes treated with this compound.
Table 1: Single-Cell RNA-Seq Library Quality Control
| Condition | Number of Cells Analyzed | Approximate Transcripts per Cell |
| Non-treated Control (24h) | ~8,000 | ~16,000 |
| Non-treated Control (48h) | ~8,000 | ~16,000 |
| Cytokine Mix (24h) | ~8,000 | ~16,000 |
| Cytokine Mix (48h) | ~8,000 | ~16,000 |
| Cytokine Mix + this compound (24h) | ~8,000 | ~16,000 |
| Cytokine Mix + this compound (48h) | ~8,000 | ~16,000 |
| Total | 49,706 |
Data extracted from a study by Kihara et al.
Table 2: Differentially Expressed Genes (DEGs) in Response to Treatments
| Comparison | Time Point | Upregulated Genes | Downregulated Genes | Total DEGs |
| Cytokine Mix vs. Control | 24h | 2,809 | 1,457 | 4,266 |
| Cytokine Mix vs. Control | 48h | 2,440 | 1,474 | 3,914 |
| Cytokine Mix + this compound vs. Cytokine Mix | 24h | 34 | 4,031 | 4,065 |
| Cytokine Mix + this compound vs. Cytokine Mix | 48h | 130 | 822 | 952 |
Data extracted from a study by Kihara et al.
Experimental Protocols
The following are detailed protocols for the culture of primary human astrocytes, induction of a neuroinflammatory state, treatment with this compound, and preparation for single-cell RNA sequencing.
Protocol 1: Culture of Primary Human Astrocytes
Materials:
-
Cryopreserved primary human astrocytes
-
Astrocyte Growth Medium
-
T-75 culture flasks, coated with an appropriate substrate (e.g., poly-L-lysine)
-
Water bath, 37°C
-
Biosafety cabinet
-
Incubator, 37°C, 5% CO2
-
Trypsin-EDTA solution
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Pre-warm the Astrocyte Growth Medium to 37°C.
-
Rapidly thaw the cryopreserved vial of primary human astrocytes in a 37°C water bath.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed growth medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh growth medium and seed the cells into a coated T-75 culture flask.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them using trypsin-EDTA to detach the cells.
-
Perform a cell count using trypan blue and a hemocytometer to determine cell viability and density for subsequent experiments.
Protocol 2: Induction of Neuroinflammation and this compound Treatment
Materials:
-
Cultured primary human astrocytes (from Protocol 1)
-
Astrocyte Growth Medium
-
This compound
-
Cytokine Mix (recombinant human IFN-γ, TNF-α, IL-1β, IL-6, and IL-17)
-
6-well plates
Procedure:
-
Seed the primary human astrocytes into 6-well plates at a desired density and allow them to adhere overnight.
-
Prepare the following treatment conditions in fresh growth medium:
-
Vehicle Control (medium only)
-
Cytokine Mix (to induce a pro-inflammatory state)
-
Cytokine Mix + this compound
-
-
Aspirate the old medium from the cells and add the prepared treatment media.
-
Incubate the cells for the desired time points (e.g., 24 and 48 hours).
Protocol 3: Single-Cell RNA Sequencing Library Preparation
Materials:
-
Treated primary human astrocytes (from Protocol 2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Fetal bovine serum (FBS)
-
Cell strainers
-
Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium) and associated reagents/kits
Procedure:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Add trypsin-EDTA to each well and incubate briefly to detach the cells.
-
Neutralize the trypsin with medium containing FBS.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Pass the cell suspension through a cell strainer to remove any clumps.
-
Perform a cell count and assess viability.
-
Proceed with the single-cell library preparation according to the manufacturer's protocol for your chosen platform. This typically involves partitioning the single cells into nanodroplets with barcoded beads for reverse transcription and cDNA amplification.
-
Construct the sequencing libraries from the amplified cDNA.
-
Perform quality control on the libraries and proceed with sequencing.
Caption: Experimental Workflow for scRNA-Seq.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on astrocyte biology at the single-cell level. By following these detailed methodologies, researchers can effectively explore the transcriptomic changes induced by this compound in a neuroinflammatory context, contributing to a deeper understanding of its therapeutic mechanisms and potentially identifying novel biomarkers and therapeutic targets for CNS disorders.
Troubleshooting & Optimization
Ponesimod Technical Support Center: DMSO Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of ponesimod in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO. This compound exhibits good solubility in DMSO.
Q2: What are the reported solubility concentrations of this compound in DMSO?
A2: Various suppliers report different solubility concentrations for this compound in DMSO. It is crucial to consult the documentation provided with your specific compound. The table below summarizes reported values.
Q3: How should I store this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO should be stored at low temperatures to ensure stability. For long-term storage (months to over a year), -80°C is recommended. For short-term storage (up to one month), -20°C is generally acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound solution in DMSO precipitates when I dilute it in aqueous media for my cell culture experiments. What should I do?
A4: This is a common issue for hydrophobic compounds dissolved in DMSO. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate. A stepwise dilution approach is recommended. First, create an intermediate dilution of your stock in 100% DMSO. Then, add this intermediate dilution to your aqueous buffer or cell culture medium while gently vortexing. This gradual decrease in DMSO concentration helps to keep the compound in solution. For many cell-based assays, the final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It acts as a functional antagonist by binding to S1P1, leading to its internalization and degradation. This process prevents lymphocytes from exiting lymph nodes, thereby reducing the number of circulating lymphocytes. In the central nervous system, this compound can modulate astrocyte activity and reduce neuroinflammation.
Data Presentation: Solubility and Storage
Table 1: this compound Solubility in DMSO
| Parameter | Value | Source |
| Solubility | 55 mg/mL (119.31 mM) | TargetMol |
| Solubility | 5 mg/mL | GlpBio |
| Solubility | 10 mM | BOC Sciences |
Note: Solubility can be affected by the purity of the compound and the quality of the DMSO. Sonication or gentle warming may aid dissolution.
Table 2: Recommended Storage Conditions for this compound Solutions
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | > 3 years | Store protected from light. |
| Stock Solution in DMSO | -80°C | > 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | ~1 month | Aliquot to avoid freeze-thaw cycles. Re-test efficacy if stored for longer. |
| Short-term Storage | 4°C | < 1 week | For working solutions; use immediately if possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use.
Materials:
-
This compound powder (Molecular Weight: 460.97 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.61 mg of this compound powder.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a bath sonicator for a few minutes or gently warm the solution to 37°C to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the solution is clear, aliquot it into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound in DMSO
Objective: To evaluate the chemical stability of a this compound stock solution in DMSO over time.
Materials:
-
10 mM this compound stock solution in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column and mobile phase
-
-20°C and -80°C freezers
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the 10 mM stock solution, perform an initial HPLC analysis to determine the initial purity and concentration. This will serve as the baseline.
-
-
Sample Storage:
-
Store aliquots of the stock solution at both -20°C and -80°C.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage temperature.
-
Analyze the samples by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area and purity of the this compound peak at each time point to the T=0 baseline.
-
A solution is generally considered stable if the purity remains ≥95% and the concentration is ≥90% of the initial concentration.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound has low solubility at the target concentration. | - Ensure the correct amount of DMSO is used.- Use fresh, anhydrous DMSO.- Gently warm the solution to 37°C or use a bath sonicator.- Prepare a more dilute stock solution. |
| Precipitation occurs when diluting the DMSO stock in aqueous media. | - "Crashing out" of the hydrophobic compound in the aqueous environment. | - Perform a serial dilution in 100% DMSO first to create an intermediate stock.- Add the DMSO stock dropwise to the aqueous media while vortexing.- Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution.- Cytotoxicity from high DMSO concentrations. | - Prepare fresh stock solutions.- Verify the stability of your stock solution (see Protocol 2).- Confirm the concentration of your stock solution via analytical methods.- Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically ≤ 0.5%) and include a vehicle control. |
| Contamination of cell cultures after adding this compound. | - Non-sterile stock solution or handling. | - Prepare the stock solution in a sterile environment (e.g., a biosafety cabinet).- Use sterile DMSO and tubes.- While not always necessary as DMSO is bacteriostatic, you can filter-sterilize the final diluted working solution if required. |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action via S1P1 receptor modulation.
Experimental Workflow: Preparing a this compound Working Solution
Caption: Workflow for preparing a this compound working solution.
Mitigating Ponesimod off-target effects in cell-based assays
Answering the needs of researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides and FAQs for mitigating the off-target effects of ponesimod in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3][4] It binds with high affinity to S1P1 receptors on the surface of lymphocytes.[2] This binding initially acts as an agonist, leading to the internalization and subsequent degradation of the S1P1 receptor. As a result, lymphocytes are no longer able to detect the natural S1P gradient that guides their exit from lymph nodes. This "functional antagonism" effectively traps lymphocytes, reducing their count in the peripheral blood and limiting their migration into tissues, which is the intended therapeutic effect in autoimmune diseases like multiple sclerosis.
Q2: How selective is this compound for the S1P1 receptor?
This compound is highly selective for S1P1 over the other four S1P receptor subtypes (S1P2, S1P3, S1P4, S1P5). It has at least a 10-fold higher affinity for S1P1 than for any other S1P subtype. This high selectivity was a key goal in its development to avoid potential side effects associated with less selective S1P modulators, such as the cardiac effects linked to S1P3 activation.
Q3: What are the potential off-target effects of this compound in a cell-based assay?
Given its high selectivity, direct off-target effects on other S1P receptors are unlikely unless using supra-pharmacological concentrations. However, researchers may encounter:
-
Unintended On-Target Effects: this compound may elicit a response in non-lymphocyte cell types that also express the S1P1 receptor. S1P1 is expressed on various cells, including astrocytes and neurons in the central nervous system. An observed effect in these cells is likely a true S1P1-mediated event, not an off-target effect.
-
Functional Antagonism vs. Agonism: Depending on the assay timing, this compound can act as an agonist (initial, transient activation) or a functional antagonist (blocking the effects of S1P after receptor internalization). Misinterpreting this dual action can lead to confusing results.
This compound Selectivity & Potency
The following table summarizes key quantitative data regarding this compound's interaction with S1P receptors.
| Parameter | Receptor | Value | Reference |
| Potency (EC50) | Human S1P1 | 5.7 nM | |
| Binding Affinity (Kd) | Human S1P1 | 2.09 ± 0.27 nM | |
| Selectivity Ratio | S1P1 vs. S1P3 | ~650-fold |
Troubleshooting Guide
Scenario 1: I am observing an unexpected response (e.g., calcium signaling, morphological change) in my non-immune cell line after this compound treatment. Is this an off-target effect?
-
Possible Cause: Your cell line likely expresses the S1P1 receptor, making this an on-target effect. S1P1 is widely expressed and functionally active in many cell types, including endothelial cells and CNS cells.
-
Troubleshooting Steps:
-
Verify S1P1 Expression: Confirm that your cell line expresses S1P1 mRNA (via RT-qPCR) or protein (via Western Blot or Flow Cytometry).
-
Use a Negative Control: The ideal negative control is a parental cell line that does not express S1P1 or a knockout/knockdown (e.g., CRISPR or shRNA) version of your cell line. This compound should not elicit the response in these control cells.
-
Pharmacological Blockade: Use a known, structurally distinct S1P1 antagonist to see if it blocks the effect of this compound. If it does, this confirms the effect is S1P1-mediated.
-
Scenario 2: My results are inconsistent. Sometimes this compound acts as an activator, and other times it blocks signaling.
-
Possible Cause: You are observing the dual nature of this compound as an initial agonist followed by functional antagonism due to receptor internalization. The timing of your assay is critical.
-
Troubleshooting Steps:
-
For Agonist Effects: Measure signaling readouts (e.g., calcium flux) immediately after adding this compound (within minutes).
-
For Functional Antagonist Effects: Pre-incubate your cells with this compound for a sufficient period (e.g., 1-18 hours) to ensure S1P1 internalization. After pre-incubation, wash out the compound and then stimulate the cells with the natural ligand, S1P. The S1P-induced signal should be significantly blunted in the this compound-treated cells compared to vehicle-treated controls.
-
Scenario 3: How can I definitively prove that an observed effect is not mediated by S1P3, the most common off-target concern for older S1P modulators?
-
Possible Cause: While highly unlikely with this compound, cross-reactivity at very high concentrations could be a concern.
-
Troubleshooting Steps:
-
Use a Selective S1P3 Antagonist: Pre-treat your cells with a specific S1P3 antagonist before adding this compound. If the this compound-induced effect persists, it is not mediated by S1P3.
-
Use S1P3-deficient Cells: Utilize a cell line known to lack S1P3 expression. If the effect is still present, S1P3 is not involved.
-
Dose-Response Curve: Run a full dose-response curve for this compound. An S1P1-mediated effect should occur at a low nanomolar concentration, consistent with its known EC50. An off-target effect would likely only appear at much higher (micromolar) concentrations.
-
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay via Flow Cytometry
This protocol is designed to quantify the this compound-induced internalization of S1P1 from the cell surface.
Materials:
-
Cells expressing HA-tagged human S1P1 (e.g., transfected C6 glioma cells)
-
This compound and Vehicle Control (e.g., DMSO)
-
Primary antibody: Anti-HA antibody
-
Secondary antibody: Fluorophore-conjugated anti-species antibody
-
FACS Buffer (PBS + 2% FBS)
-
Flow Cytometer
Procedure:
-
Cell Plating: Plate HA-S1P1 expressing cells in a 12-well plate and grow to ~80-90% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 1 hour at 37°C.
-
Cell Detachment: Gently wash cells with PBS and detach using a non-enzymatic cell dissociation buffer.
-
Primary Antibody Staining: Resuspend cells in FACS buffer and add the anti-HA primary antibody. Incubate for 30 minutes on ice.
-
Washing: Wash cells twice with cold FACS buffer by centrifugation.
-
Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorophore-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Final Wash: Wash cells twice more with cold FACS buffer.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer. The reduction in mean fluorescence intensity (MFI) in this compound-treated cells compared to vehicle control indicates the percentage of S1P1 internalization.
Protocol 2: S1P1 Functional Antagonism Assay via Calcium Mobilization
This protocol measures the ability of this compound to block S1P-induced calcium signaling.
Materials:
-
Cells expressing S1P1 (e.g., human primary astrocytes)
-
This compound, S1P (natural ligand), and Vehicle Control
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Pre-incubation: Treat cells with various concentrations of this compound or vehicle control. Incubate for 18 hours at 37°C to induce S1P1 internalization and functional antagonism.
-
Dye Loading: Wash cells gently with Assay Buffer. Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).
-
Baseline Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for several seconds.
-
Stimulation: Using the plate reader's injector, add a concentration of S1P that gives a robust signal (e.g., EC80 concentration) to all wells.
-
Signal Measurement: Immediately after injection, measure the fluorescence intensity over time (typically for 1-2 minutes) to capture the peak calcium response.
-
Analysis: The response in this compound-treated wells will be inhibited compared to the vehicle control wells. Calculate the IC50 of this compound by plotting the inhibition of the S1P response against the this compound concentration.
Visualizations
References
Ponesimod EAE Model: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing variability in Experimental Autoimmune Encephalomyelitis (EAE) model results when studying Ponesimod.
Frequently Asked Questions (FAQs)
Q: What is this compound and its mechanism of action in the EAE model?
This compound is an oral, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its mechanism of action involves binding to S1P1 receptors on lymphocytes, which leads to their internalization and degradation.[1][3] This process prevents lymphocytes from exiting lymphoid organs, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system (CNS) and cause the inflammation and demyelination characteristic of EAE and multiple sclerosis (MS).[1] this compound's high selectivity for S1P1 and its rapid reversibility are key pharmacological features.
Q: What is the Experimental Autoimmune Encephalomyelitis (EAE) model?
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis. It is induced in laboratory animals by immunization with myelin-derived peptides, such as myelin oligodendrocyte glycoprotein 35-55 (MOG35-55), emulsified in Complete Freund's Adjuvant (CFA). This immunization triggers an autoimmune response against the CNS, leading to paralysis, inflammation, demyelination, and axonal damage that mimic the pathological hallmarks of MS. The C57BL/6 mouse strain is frequently used to induce a chronic progressive form of EAE.
Q: What are the common sources of variability in the EAE model?
Variability in EAE experiments is a significant challenge and can arise from several factors:
-
EAE Induction Protocol: Inconsistencies in the preparation of the MOG/CFA emulsion, the dose and batch potency of pertussis toxin (PTX), and the injection technique can all lead to variable disease incidence and severity.
-
Animal-Related Factors: The age, genetic background, and microbiome of the mice can influence their susceptibility to EAE. Stress is also a known factor that can reduce EAE severity.
-
Subjective Clinical Scoring: The assessment of clinical signs of paralysis can be subjective and vary between observers. Consistent training and blinding of observers are crucial for reliable data.
-
Environmental Factors: Differences in housing conditions and diet can also contribute to variability in experimental outcomes.
Troubleshooting Guide
Q1: Why am I observing high variability or low incidence of EAE in my control (vehicle-treated) group?
Possible Causes and Solutions:
-
Improper Emulsion Preparation:
-
Problem: The MOG/CFA emulsion is critical for a robust immune response. An unstable or improperly mixed emulsion will lead to inconsistent immunization.
-
Solution: Ensure the emulsion is stable by vortexing or sonicating until a drop of the emulsion does not disperse in water. Use a high-quality CFA and MOG peptide.
-
-
Incorrect Pertussis Toxin (PTX) Dosage or Administration:
-
Problem: PTX is crucial for inducing a severe and consistent EAE phenotype in C57BL/6 mice. The potency of PTX can vary between lots.
-
Solution: Titrate each new lot of PTX to determine the optimal dose for your specific mouse strain and supplier. Administer PTX intraperitoneally (i.p.) at the time of immunization and again 48 hours later.
-
-
Animal Strain and Age:
-
Problem: C57BL/6 mice are commonly used, but substrains from different vendors may have varying susceptibility to EAE. Age is also a critical factor, with mice between 9-13 weeks of age being optimal.
-
Solution: Source mice from a reliable vendor and use a consistent age range for all experiments.
-
-
Suboptimal Injection Technique:
-
Problem: Improper subcutaneous injection of the MOG/CFA emulsion can lead to leakage or inconsistent antigen delivery.
-
Solution: Ensure the emulsion is injected subcutaneously into the flanks, and that the needle remains in the subcutaneous space for a few seconds after injection to prevent leakage.
-
Q2: My this compound-treated group is not showing a significant reduction in EAE clinical scores compared to the vehicle group. What could be the issue?
Possible Causes and Solutions:
-
Incorrect this compound Dosing or Formulation:
-
Problem: this compound must be administered at an effective dose and in a suitable vehicle to ensure proper absorption.
-
Solution: this compound is typically administered via oral gavage. A common vehicle is 0.5% methylcellulose and 0.5% Tween 80 in water. Ensure the dose is appropriate for the animal model; studies have shown efficacy with doses around 30 mg/kg in mice.
-
-
Timing of Treatment Initiation:
-
Problem: The therapeutic effect of this compound can vary depending on whether it is administered prophylactically (before disease onset) or therapeutically (after disease onset).
-
Solution: For a preventative regimen, start this compound administration on the day of immunization. For a therapeutic regimen, begin treatment upon the first signs of clinical symptoms (e.g., limp tail). Be consistent with the chosen regimen across all animals in the treatment group.
-
-
High Disease Severity in Control Group:
-
Problem: If the EAE induction is too aggressive, the disease may be too severe for the therapeutic effect of this compound to be readily observed.
-
Solution: Consider reducing the amount of MOG peptide or PTX to induce a less severe form of EAE, which may allow for a clearer therapeutic window to observe the effects of this compound.
-
-
Insufficient Statistical Power:
-
Problem: Small group sizes may not provide enough statistical power to detect a significant difference between the treated and vehicle groups, especially if there is inherent variability in the model.
-
Solution: Use power calculations to determine the appropriate number of animals per group. Typically, 10-12 mice per group are recommended for EAE studies.
-
Q3: I am not seeing the expected reduction in CNS immune cell infiltration in my this compound-treated animals upon histological or flow cytometric analysis. Why might this be?
Possible Causes and Solutions:
-
Incorrect Timing of Tissue Harvest:
-
Problem: The peak of immune cell infiltration into the CNS occurs during the acute phase of EAE. If tissues are harvested too early or too late, the differences between groups may be less apparent.
-
Solution: Harvest CNS tissues (spinal cord and brain) at the peak of the disease, which is typically 14-21 days post-immunization in the MOG35-55 EAE model in C57BL/6 mice.
-
-
Suboptimal Tissue Processing and Staining:
-
Problem: Improper perfusion, fixation, or staining can lead to artifacts and make it difficult to accurately quantify immune cell infiltration and demyelination.
-
Solution: Ensure complete perfusion with PBS followed by 4% paraformaldehyde (PFA) to remove blood from the CNS. Follow established protocols for histology (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry (e.g., antibodies against CD45 for leukocytes, CD3 for T cells).
-
-
Issues with Flow Cytometry Protocol:
-
Problem: The isolation of viable immune cells from the CNS for flow cytometry is a delicate procedure. Cell loss or death during isolation can skew the results.
-
Solution: Use a validated protocol for isolating CNS-infiltrating mononuclear cells, often involving a Percoll gradient. Use appropriate markers to identify different immune cell populations (e.g., CD45, CD11b, CD4, CD8, B220).
-
Data Presentation
The following tables provide representative data from clinical trials of this compound in relapsing multiple sclerosis, which can serve as a reference for expected outcomes in preclinical EAE models.
Table 1: Representative Clinical Efficacy of this compound in Relapsing MS
| Parameter | This compound (20 mg) | Teriflunomide (14 mg) | Relative Reduction (%) | p-value |
| Annualized Relapse Rate (ARR) | 0.202 | 0.290 | 30.5 | <0.001 |
| Mean Combined Unique Active Lesions (CUALs) per Year | 1.405 | 3.164 | 56 | <0.001 |
Table 2: Dose-Dependent Effect of this compound on Lymphocyte Count
| This compound Dose | Mean Reduction from Baseline at Week 24 (%) |
| 10 mg | 50 |
| 20 mg | 65 |
| 40 mg | 69 |
| Placebo | 3 |
Experimental Protocols
Protocol 1: Active EAE Induction in C57BL/6 Mice (MOG35-55)
This protocol is adapted from established methods.
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice (9-11 weeks old)
Procedure:
-
Day 0: Immunization
-
Prepare the MOG/CFA emulsion by mixing MOG35-55 (200 µ g/mouse ) with CFA to a final concentration of 2 mg/mL. Emulsify using two syringes and a luer lock until a drop of the emulsion does not disperse in water.
-
Anesthetize the mice and administer 100 µL of the emulsion subcutaneously on each flank.
-
Inject 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).
-
-
Day 2: PTX Boost
-
Administer a second i.p. injection of 200 ng of PTX in 100 µL of PBS.
-
-
Daily Monitoring:
-
Begin daily monitoring of clinical scores and weight on Day 7 post-immunization.
-
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Protocol 2: this compound Administration by Oral Gavage
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween 80 in sterile water
-
Oral gavage needles
Procedure:
-
Prepare the this compound suspension in the vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse at 10 mL/kg volume).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the this compound suspension or vehicle to the mice once or twice daily via oral gavage, depending on the experimental design.
Protocol 3: Histological Analysis of Spinal Cord
This protocol is based on standard histological techniques.
Procedure:
-
At the experimental endpoint, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Transfer the tissue to a 30% sucrose solution for cryoprotection.
-
Embed the spinal cord in OCT compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat.
-
For assessment of inflammation, stain with Hematoxylin and Eosin (H&E).
-
For assessment of demyelination, stain with Luxol Fast Blue (LFB).
-
For immunohistochemistry, use primary antibodies against specific cell markers (e.g., CD45, CD3) followed by appropriate secondary antibodies and detection reagents.
-
Image the stained sections and quantify the area of inflammation and demyelination.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the S1P1 receptor, leading to its internalization and downstream signaling.
EAE Experimental Workflow with this compound Treatment
Caption: A typical experimental workflow for a this compound study in the EAE model.
Troubleshooting Logic for Inconsistent EAE Clinical Scores
Caption: A troubleshooting decision tree for inconsistent EAE clinical scores.
References
- 1. The S1P receptor 1 antagonist this compound reduces TLR4-induced neuroinflammation and increases Aβ clearance in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. This compound inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ponesimod vs. Siponimod: A Comparative Analysis of S1P1/S1P5 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor selectivity of ponesimod and siponimod, two prominent modulators used in the treatment of multiple sclerosis. This analysis is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.
Introduction
This compound and siponimod are oral S1P receptor modulators that exert their therapeutic effects primarily by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system.[1][2] Their efficacy and safety profiles are intrinsically linked to their selectivity for the five different S1P receptor subtypes (S1P1-5). This guide focuses on their comparative selectivity for the S1P1 and S1P5 receptors. This compound is recognized as a selective S1P1 receptor modulator, while siponimod is known for its high selectivity for both S1P1 and S1P5 receptors.[3][4]
Quantitative Receptor Selectivity
The following table summarizes the in vitro potency of this compound and siponimod at the human S1P1 and S1P5 receptors, presented as half-maximal effective concentrations (EC50). Lower EC50 values indicate higher potency.
| Compound | S1P1 EC50 (nM) | S1P5 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) |
| This compound | 5.7[5] | 59.1 | >10,000 | 105 | 1108 |
| Siponimod | 0.39 | 0.98 | >10,000 | >1000 | 750 |
Experimental Protocols
The determination of S1P receptor selectivity involves various in vitro assays. Below are outlines of common experimental methodologies used to obtain the quantitative data presented above.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells overexpressing a specific human S1P receptor subtype (e.g., S1P1 or S1P5) are prepared.
-
Competitive Binding: These membranes are incubated with a known concentration of a radiolabeled S1P receptor ligand (e.g., [³H]-ozanimod) and varying concentrations of the test compound (this compound or siponimod).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound ligands.
-
Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), which is a measure of its binding affinity.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P receptor upon agonist binding.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the target S1P receptor are used.
-
Assay Reaction: The membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified, typically by scintillation counting after filtration.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined, indicating its potency as an agonist.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of S1P1 and S1P5 receptors and a typical experimental workflow for determining receptor selectivity.
Caption: Workflow for determining S1P receptor selectivity.
Caption: S1P1 and S1P5 receptor signaling pathways.
Conclusion
The experimental data clearly demonstrate that while both this compound and siponimod are potent S1P1 receptor modulators, siponimod exhibits significantly higher potency at the S1P5 receptor compared to this compound. This dual S1P1/S1P5 activity of siponimod may contribute to its therapeutic effects not only through immunomodulation but also by potentially promoting central nervous system repair mechanisms mediated by oligodendrocytes. This compound's high selectivity for the S1P1 receptor underscores its targeted approach to lymphocyte sequestration. The choice between these modulators in a research or clinical context may be guided by the desired balance between potent immunomodulation and potential direct effects within the central nervous system.
References
- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
Ponesimod vs. Ozanimod: A Competitive Binding Analysis at the S1P1 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of two prominent sphingosine-1-phosphate receptor 1 (S1P1) modulators: ponesimod and ozanimod. This analysis is supported by experimental data from competitive binding assays, offering insights into their relative affinities and interactions at this key therapeutic target.
This compound and ozanimod are both approved for the treatment of relapsing forms of multiple sclerosis and function by modulating the S1P1 receptor, which plays a crucial role in lymphocyte trafficking.[1][2] Their interaction with the S1P1 receptor prevents the egress of lymphocytes from lymph nodes, thereby reducing the inflammatory responses characteristic of autoimmune diseases.[3] Understanding the nuances of their binding properties is essential for evaluating their pharmacological profiles.
Quantitative Comparison of Binding Affinities
A head-to-head competitive radioligand binding assay using tritiated ozanimod ([³H]-ozanimod) has demonstrated that both this compound and ozanimod bind to the same orthosteric site on the S1P1 receptor.[1][4] The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below. Data for the S1P5 receptor is also included for a broader selectivity profile.
| Compound | Receptor | Ki (nM) |
| This compound | S1P1 | 0.63 |
| S1P5 | 11.2 | |
| Ozanimod | S1P1 | 0.31 |
| S1P5 | 3.3 |
Data sourced from Selkirk et al. (2022).
These results indicate that both molecules exhibit high affinity for the S1P1 receptor, with ozanimod demonstrating a slightly higher affinity in this particular assay. Both compounds also show selectivity for S1P1 over S1P5, a desirable characteristic for minimizing potential off-target effects.
Functional Potency
Beyond direct binding, the functional consequences of receptor engagement are critical. GTPγS binding assays, which measure G-protein activation upon receptor agonism, provide insight into the functional potency of these compounds.
| Compound | Receptor | EC50 (nM) |
| This compound | S1P1 | 0.41 |
| Ozanimod | S1P1 | 0.41 |
Data sourced from Scott et al. (2016) and Selkirk et al. (2022).
In these functional assays, both this compound and ozanimod demonstrate potent agonism at the S1P1 receptor with identical EC50 values, indicating comparable functional potency in initiating downstream signaling.
Experimental Protocols
The following is a detailed methodology for the competitive radioligand binding assay used to generate the Ki values.
Cell Culture and Membrane Preparation:
-
Chinese hamster ovary (CHO) cells stably expressing recombinant human S1P1 or S1P5 receptors were used.
-
Cells were cultured to confluence and harvested.
-
Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
Competitive Radioligand Binding Assay:
-
Radioligand: [³H]-ozanimod.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Procedure:
-
Cell membranes expressing either S1P1 or S1P5 were incubated with a fixed concentration of [³H]-ozanimod.
-
Increasing concentrations of unlabeled this compound or ozanimod were added to compete for binding to the receptor.
-
The mixture was incubated to allow binding to reach equilibrium.
-
The bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound [³H]-ozanimod, was quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow of the competitive radioligand binding assay.
Caption: Simplified S1P1 receptor signaling pathway.
References
- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 2. This compound inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison of S1P Modulators In Vitro: A Guide for Researchers
Sphingosine-1-phosphate (S1P) signaling is a critical regulator of numerous physiological processes, making its receptors prime targets for therapeutic intervention, particularly in autoimmune diseases like multiple sclerosis.[1][2][3] The first generation of S1P receptor modulators, such as Fingolimod (FTY720), are non-selective, interacting with multiple S1P receptor subtypes.[1] While effective, this lack of selectivity can lead to off-target effects.[1] This has spurred the development of second-generation modulators with higher selectivity for specific receptor subtypes, aiming for improved safety profiles.
This guide provides an objective in vitro comparison of various S1P modulators, presenting supporting experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their work.
S1P Receptor Signaling Pathway
Sphingosine-1-phosphate exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), S1P1-5. Upon agonist binding, these receptors trigger various downstream signaling cascades that regulate key cellular processes, including cell trafficking, proliferation, and survival. The S1P1 receptor, in particular, plays a crucial role in lymphocyte egress from lymph nodes. Modulation of this receptor by functional antagonists leads to lymphocyte sequestration in the lymph nodes, forming the primary mechanism of action for S1P modulators in autoimmune diseases.
Comparative Analysis of S1P Modulators
The evolution of S1P modulators has been driven by the pursuit of receptor selectivity to minimize off-target effects. The following tables summarize the quantitative in vitro data for several key S1P modulators.
Data Presentation
Table 1: Potency (EC50) and Selectivity Profile of S1P Modulators (in nM)
| Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ | Selectivity Notes |
| Fingolimod-P | 0.33 | >1000 | 1.2 | 0.82 | 0.3 | Non-selective, potent agonist at S1P₁, S1P₃, S1P₄, and S1P₅. |
| Ponesimod | 5.7 | >10000 | >10000 | 422 | >10000 | Highly selective for S1P₁. |
| Siponimod | 0.4 | >1000 | >1000 | >1000 | 6.3 | Selective for S1P₁ and S1P₅. |
| Ozanimod | 0.27 | >10000 | >10000 | >10000 | 1.3 | Highly selective for S1P₁ and S1P₅. |
| Etrasimod | 0.7 | >10000 | >10000 | 20 | 13 | Selective for S1P₁, S1P₄, and S1P₅. |
EC50 (Half Maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency. Data is compiled from multiple sources and assay conditions may vary.
Table 2: In Vitro Functional Characteristics of S1P Modulators
| Compound | Primary Assay | Result | Functional Implication |
| Fingolimod-P | S1P₁ Receptor Internalization | Induces profound internalization | Functional antagonist, leading to lymphocyte sequestration. |
| This compound | S1P₁-mediated GTPγS binding | Full agonist | Potent activation of S1P₁ signaling. |
| Siponimod | S1P₁-mediated β-arrestin recruitment | Potent agonist | Efficiently triggers receptor desensitization and internalization pathways. |
| Ozanimod | S1P₁-mediated cAMP Inhibition | Full agonist | Strong inhibition of adenylyl cyclase, a key downstream effect of S1P₁ activation. |
| Etrasimod | G-protein vs. β-arrestin signaling | Less potent in G-protein activation assays compared to β-arrestin recruitment. | Shows biased agonism, which may contribute to its specific pharmacological profile. |
Experimental Protocols
Standardized in vitro assays are crucial for the head-to-head comparison of S1P modulators. Below are methodologies for key experiments.
S1P Receptor Binding Assay
This assay measures the affinity of a compound for the S1P receptor by determining its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation: Cell membranes are prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).
-
Reaction Mixture: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled S1P ligand (e.g., [32P]S1P) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound ligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
S1P Receptor Internalization Assay
This functional assay measures the ability of a compound to induce the internalization of the S1P receptor from the cell surface, a key step in its mechanism of action as a functional antagonist.
Methodology:
-
Cell Culture: Use a cell line stably expressing an S1P receptor tagged with a fluorescent protein (e.g., S1P₁-EGFP in U2OS or HEK293 cells). Plate the cells in a multi-well plate and grow to confluence.
-
Serum Starvation: Before the assay, replace the growth medium with a serum-free medium and incubate for 2-3 hours. This minimizes the background activation by S1P present in the serum.
-
Compound Addition: Add the test S1P modulator at various concentrations to the cells. Include a positive control (e.g., S1P) and a negative control (vehicle).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C in a CO₂ incubator to allow for receptor internalization.
-
Cell Fixation: Gently wash the cells with PBS and then fix them with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.
-
Staining (Optional): Stain the cell nuclei with a fluorescent dye like Hoechst to aid in automated imaging and cell segmentation.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular compartments (vesicles). The response is typically measured as an increase in intracellular fluorescence intensity. Plot the response against the log concentration of the modulator to determine the EC50.
G-protein Activation Assays (cAMP Inhibition)
S1P₁ couples primarily to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures a compound's ability to elicit this response.
Methodology:
-
Cell Culture: Use a cell line expressing the S1P₁ receptor (e.g., CHO-K1). Plate cells in a multi-well format.
-
Assay Preparation: Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin Stimulation: Add the test compound at various concentrations, followed by the addition of forskolin. Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP levels.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The ability of the S1P₁ agonist to inhibit forskolin-induced cAMP production is measured. The data are plotted, and the EC50 for the inhibition of cAMP production is calculated.
Classification of S1P Modulators by Selectivity
The key differentiating factor among S1P modulators is their receptor subtype selectivity. This property dictates their potential therapeutic window and side-effect profile.
References
Ponesimod and Lymphocyte Sequestration: A Comparative Analysis of Reproducibility
A deep dive into the consistent effect of ponesimod on lymphocyte sequestration, benchmarked against other leading S1P receptor modulators. This guide offers researchers and drug development professionals a comprehensive overview, supported by experimental data and detailed protocols.
This compound, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, has demonstrated a reproducible and dose-dependent effect on the sequestration of lymphocytes within lymphoid organs. This mechanism of action is central to its therapeutic efficacy in immune-mediated diseases such as multiple sclerosis. This guide provides a comparative analysis of this compound's effect on lymphocyte counts, placing it in context with other S1P receptor modulators and detailing the experimental frameworks used to establish its consistent performance.
Mechanism of Action: S1P1 Receptor Modulation
This compound's primary mechanism involves its high-affinity binding to the S1P1 receptor on the surface of lymphocytes.[1][2] This binding action leads to the internalization and subsequent degradation of the S1P1 receptors.[3] In a physiological state, lymphocytes egress from lymph nodes by following a concentration gradient of sphingosine-1-phosphate (S1P).[1] By internalizing the S1P1 receptors, this compound effectively renders lymphocytes unable to detect this gradient, trapping them within the lymphoid organs.[1] This results in a significant, yet reversible, reduction in the number of circulating lymphocytes in the peripheral blood. This compound is noted for its high selectivity for the S1P1 receptor subtype, which theoretically minimizes off-target effects that might be associated with less selective S1P receptor modulators.
Comparative Efficacy in Lymphocyte Reduction
Clinical and real-world studies have consistently demonstrated this compound's ability to reduce peripheral lymphocyte counts. Its performance has been compared with other S1P receptor modulators, including fingolimod, siponimod, and ozanimod.
A multicenter retrospective study provides a head-to-head comparison of these agents in patients with multiple sclerosis. The data reveals that while all S1P modulators induce a reduction in lymphocyte counts, the magnitude and timeline can differ.
| Drug | Mean Lymphocyte Count at 1 Month (cells/µL) | Mean Lymphocyte Count at 6 Months (cells/µL) |
| This compound | 921 | 818 |
| Siponimod | 608 | 598 |
| Fingolimod | 751 | Not specified |
| Ozanimod | 1105 | Not specified |
| Data from a retrospective multicenter study. |
At one month, this compound demonstrated a higher mean lymphocyte count than siponimod. By the six-month mark, this compound continued to show a significantly higher lymphocyte count compared to siponimod. Notably, cases of severe lymphopenia were significantly less frequent with this compound compared to siponimod at both one and six months.
Dose-dependent studies further elucidate the predictable nature of this compound's effect. A study in healthy subjects showed mean reductions from baseline lymphocyte counts of 50%, 65%, and 69% for 10 mg, 20 mg, and 40 mg doses, respectively, over 24 weeks. Another study reported that at steady-state plasma concentrations, the mean maximum decrease from baseline was 47%, 59%, 74%, and 81% for 5, 10, 20, and 40 mg doses, respectively.
The reversibility of this effect is a key feature of this compound. Following discontinuation of the drug, lymphocyte counts typically return to the normal range within one to two weeks.
Experimental Protocols
The reproducibility of this compound's effect on lymphocyte sequestration is established through standardized clinical trial and real-world monitoring protocols.
Objective: To quantify the change in peripheral blood lymphocyte counts following the administration of S1P receptor modulators.
Methodology:
-
Patient Cohort: Patients diagnosed with relapsing multiple sclerosis are recruited for the studies.
-
Baseline Measurement: A complete blood count (CBC) with differential is performed to establish a baseline absolute lymphocyte count (ALC) before the initiation of treatment (T0).
-
Treatment Administration: Patients are administered a daily oral dose of the S1P receptor modulator (e.g., this compound 20 mg).
-
Follow-up Measurements: Blood samples for CBC with differential are collected at specified time points post-treatment, such as one month (T1), three months (T3), and six months (T6).
-
Data Analysis: The mean ALC at each time point is compared to the baseline value and across different treatment groups. Statistical analyses are performed to determine the significance of the observed differences.
-
Lymphopenia Grading: The severity of lymphopenia is often graded according to established criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE), where grades range from 0 (≥ 1.0 × 10⁹ cells/L) to 4 (< 0.2 × 10⁹ cells/L).
Conclusion
The available data strongly supports the reproducible effect of this compound on lymphocyte sequestration. Its selective S1P1 receptor modulation leads to a predictable and dose-dependent reduction in peripheral lymphocyte counts. Comparative studies indicate a distinct lymphopenia profile for this compound relative to other S1P modulators, particularly siponimod, with a potentially lower incidence of severe lymphopenia. The rapid reversibility of its effect further distinguishes its pharmacological profile. Standardized experimental protocols are crucial for the continued evaluation and comparison of these agents, providing a solid foundation for informed clinical decision-making and future drug development.
References
Ponesimod's Receptor Binding Affinity: A Comparative Analysis with Other S1P Modulators
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the receptor binding affinities of ponesimod and other sphingosine-1-phosphate (S1P) receptor modulators, supported by experimental data and detailed methodologies.
This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has demonstrated efficacy in the treatment of relapsing forms of multiple sclerosis. Its therapeutic effect is primarily attributed to its high affinity and selectivity for the S1P1 receptor, which leads to the internalization and degradation of the receptor, thereby preventing the egress of lymphocytes from lymph nodes. This guide provides a comparative analysis of the receptor binding affinity of this compound with other S1P modulators, including fingolimod, siponimod, ozanimod, and etrasimod, across the five S1P receptor subtypes (S1P1-5).
Comparative Binding Affinity of S1P Modulators
The binding affinity of a drug to its target receptor is a critical determinant of its potency and selectivity. In the context of S1P modulators, high affinity for the S1P1 receptor is desirable for therapeutic efficacy in autoimmune diseases, while selectivity against other S1P receptor subtypes, particularly S1P3, may mitigate potential side effects such as bradycardia.
The following table summarizes the reported binding affinities (Ki in nM) of this compound and other S1P modulators for the five human S1P receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | S1P1 (Ki, nM) | S1P2 (Ki, nM) | S1P3 (Ki, nM) | S1P4 (Ki, nM) | S1P5 (Ki, nM) |
| This compound | 0.41 | >10000 | 330 | 1100 | 14 |
| Fingolimod-P | 0.33 | >10000 | 0.55 | 1.1 | 0.3 |
| Siponimod | 0.37 | >10000 | >10000 | >10000 | 1.0 |
| Ozanimod | 0.27 | >10000 | >10000 | >10000 | 3.3 |
| Etrasimod | 0.7 | >10000 | >10000 | 13 | 1.9 |
Note: Data is compiled from various sources and assays, which may lead to variations. Fingolimod is a prodrug that is phosphorylated in vivo to the active moiety, fingolimod phosphate (Fingolimod-P).
As the data indicates, this compound exhibits high affinity for the S1P1 receptor and is highly selective against S1P2 and S1P3. It shows moderate affinity for S1P5 and lower affinity for S1P4. In a direct comparison, siponimod bound to S1P1 with a higher affinity (Kd = 0.80 ± 0.97 nM) than this compound (Kd = 2.09 ± 0.27 nM) in one study.[1]
Experimental Protocols
The binding affinities presented in this guide were determined using various in vitro experimental techniques. The two primary methods employed are competitive radioligand binding assays and functional assays such as the GTPγS binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the specific human S1P receptor subtype (S1P1-5) are prepared from recombinant cell lines (e.g., CHO or HEK293 cells).
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.[2]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled S1P receptor ligand (e.g., [3H]-ozanimod or [32P]S1P) and varying concentrations of the unlabeled competitor drug.[2][3][4] The incubation is typically carried out at room temperature for 60 minutes to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins coupled to the S1P receptors upon ligand binding. It provides a measure of the agonist activity of the compound.
Experimental Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the S1P receptor of interest are used.
-
Assay Buffer: The assay buffer typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, and 0.1% BSA, pH 7.4.
-
Incubation: Membranes are incubated with varying concentrations of the S1P modulator in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP. The incubation is usually performed at 30°C for 60-90 minutes.
-
Separation: The reaction is stopped, and the bound [35S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximum response).
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Conclusion
This compound is a potent and highly selective S1P1 receptor modulator. Its binding affinity profile, characterized by high affinity for S1P1 and selectivity against S1P2 and S1P3, distinguishes it from some other S1P modulators, such as the non-selective fingolimod. This selectivity is thought to contribute to its favorable safety profile. The experimental data presented, obtained through rigorous in vitro binding and functional assays, provides a basis for understanding the pharmacological properties of this compound and for comparing it with other drugs in its class. This information is crucial for researchers and clinicians involved in the development and use of S1P receptor modulators for the treatment of autoimmune diseases.
References
- 1. This compound inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
Ponesimod Demonstrates Superior Efficacy Over Teriflunomide in Landmark OPTIMUM Trial for Relapsing Multiple Sclerosis
A head-to-head comparison reveals significant advantages for Ponesimod in reducing relapse rates, fatigue, and MRI lesion activity in patients with relapsing multiple sclerosis (RMS).
In the pivotal Phase 3 OPTIMUM clinical trial, this compound (Ponvory®) showcased superior efficacy compared to Teriflunomide (Aubagio®) across key clinical and radiological endpoints in adult patients with RMS.[1][2] The study, a multicenter, randomized, double-blind, active-controlled superiority trial, provides robust evidence for clinicians and researchers evaluating oral disease-modifying therapies for this chronic autoimmune condition.[2]
This compound, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, demonstrated a statistically significant 30.5% reduction in the annualized relapse rate (ARR) compared to Teriflunomide over 108 weeks.[1][2] Beyond relapse reduction, this compound also showed significant benefits in alleviating fatigue, a common and debilitating symptom of MS, as measured by the Fatigue Symptoms and Impacts Questionnaire-Relapsing Multiple Sclerosis (FSIQ-RMS). Furthermore, MRI findings revealed a 56% reduction in the cumulative number of combined unique active lesions (CUALs) per year in the this compound group versus the Teriflunomide group.
Mechanism of Action: A Targeted Approach
This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its therapeutic effect is believed to be driven by its binding to S1P1 receptors on lymphocytes, which leads to their internalization and degradation. This process prevents lymphocytes from exiting the lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate the central nervous system (CNS) and cause inflammation and damage. This targeted mechanism of action is distinct from Teriflunomide, which is a pyrimidine synthesis inhibitor.
Key Efficacy and Safety Data: A Tabular Comparison
The following tables summarize the key quantitative outcomes from the OPTIMUM trial, highlighting the comparative efficacy and safety of this compound and Teriflunomide.
Table 1: Primary and Key Secondary Efficacy Endpoints
| Endpoint | This compound (20 mg) | Teriflunomide (14 mg) | Relative Reduction/Difference | p-value |
| Annualized Relapse Rate (ARR) | 0.202 | 0.290 | 30.5% | 0.0003 |
| Fatigue Symptoms (FSIQ-RMS Score Change from Baseline) | -0.01 | 3.56 | -3.57 | 0.0019 |
| Combined Unique Active Lesions (CUALs) per year | 1.405 | 3.164 | 56% | <0.001 |
| Time to 12-week Confirmed Disability Accumulation | 10.1% | 12.4% | 17% | 0.29 |
| Time to 24-week Confirmed Disability Accumulation | 8.1% | 9.9% | 16% | 0.37 |
| Brain Volume Loss at Week 108 | -0.91% | -1.25% | 0.34% | <0.001 |
Table 2: Overview of Safety Profile
| Adverse Event Profile | This compound (20 mg) (n=565) | Teriflunomide (14 mg) (n=566) |
| Treatment-Emergent Adverse Events (TEAEs) | 88.8% | 88.2% |
| Serious TEAEs | 8.7% | 8.1% |
| TEAEs leading to Treatment Discontinuation | 8.7% | 6.0% |
| Most Common TEAEs | Nasopharyngitis, headache, upper respiratory tract infections, increased alanine aminotransferase | - |
Experimental Protocol: The OPTIMUM Trial
The OPTIMUM (Oral this compound Versus Teriflunomide In Relapsing Multiple Sclerosis) study was a Phase 3, multicenter, randomized, double-blind, parallel-group, active-controlled, superiority study.
-
Participants: The trial enrolled 1133 adult patients (aged 18-55) with relapsing multiple sclerosis.
-
Intervention: Patients were randomized on a 1:1 basis to receive either this compound 20 mg once daily or Teriflunomide 14 mg once daily for 108 weeks. This compound treatment was initiated with a 14-day gradual up-titration schedule starting at 2 mg to mitigate potential first-dose cardiac effects.
-
Primary Endpoint: The primary endpoint was the annualized relapse rate (ARR) from baseline to the end of the study.
-
Secondary Endpoints: Key secondary endpoints included the change from baseline in fatigue symptoms as measured by the FSIQ-RMS, the number of CUALs on brain MRI, and the time to 12- and 24-week confirmed disability accumulation.
Conclusion
The direct comparative data from the OPTIMUM trial position this compound as a highly effective oral treatment option for patients with relapsing multiple sclerosis. Its superior efficacy in reducing relapse rates, fatigue symptoms, and new inflammatory brain lesions, compared to Teriflunomide, provides valuable information for therapeutic decision-making in the management of RMS. The safety profile of this compound was found to be consistent with previous studies and other S1P receptor modulators.
References
- 1. New Head-to-Head Phase 3 Study Data Show this compound Superiority Versus Aubagio® (teriflunomide) 14 mg in Adults with Relapsing Multiple Sclerosis (MS) [jnj.com]
- 2. This compound Compared With Teriflunomide in Patients With Relapsing Multiple Sclerosis in the Active-Comparator Phase 3 OPTIMUM Study: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
